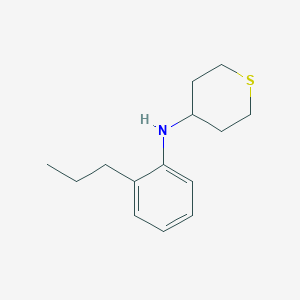![molecular formula C11H18N4O B7557333 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MPMA is a member of the azepanone family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one in lab experiments is its diverse biological activities. 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a useful compound for studying a variety of biological processes. However, one limitation of using 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one. One area of research is the development of more efficient synthesis methods for 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one. Another area of research is the investigation of the mechanism of action of 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one, which may lead to the development of more effective therapeutic agents. Additionally, the potential use of 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Métodos De Síntesis
The synthesis of 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one involves the reaction of 2-methyl-3-aminopyrazole with 2-chloroacetyl-1-cyclohexanone in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. 3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(2-methylpyrazol-3-yl)methylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-9(5-7-14-15)8-13-10-4-2-3-6-12-11(10)16/h5,7,10,13H,2-4,6,8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWIHZBJLRGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((1-Methyl-1H-pyrazol-5-yl)methyl)amino)azepan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)
![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
